molecular formula C25H28N2O4 B11020392 trans-4-[({[6-(benzyloxy)-1H-indol-1-yl]acetyl}amino)methyl]cyclohexanecarboxylic acid

trans-4-[({[6-(benzyloxy)-1H-indol-1-yl]acetyl}amino)methyl]cyclohexanecarboxylic acid

Cat. No.: B11020392
M. Wt: 420.5 g/mol
InChI Key: CNBFDPYIZNMYEZ-UHFFFAOYSA-N
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Description

trans-4-[({[6-(benzyloxy)-1H-indol-1-yl]acetyl}amino)methyl]cyclohexanecarboxylic acid: is a complex organic compound with a unique structure that includes an indole moiety, a cyclohexane ring, and a carboxylic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of trans-4-[({[6-(benzyloxy)-1H-indol-1-yl]acetyl}amino)methyl]cyclohexanecarboxylic acid typically involves multiple steps, including the formation of the indole moiety, the cyclohexane ring, and the carboxylic acid group. One common method involves the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of complex organic molecules.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines) are used under appropriate conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield benzylic alcohols or ketones, while reduction can produce alcohols from carboxylic acids.

Scientific Research Applications

Chemistry: The compound is used as a building block in organic synthesis, enabling the construction of more complex molecules through various chemical reactions.

Biology: In biological research, the compound may be used as a probe to study biochemical pathways and interactions involving indole derivatives.

Medicine: Potential medicinal applications include the development of new drugs targeting specific molecular pathways, given the compound’s unique structure and functional groups.

Industry: In the industrial sector, the compound can be utilized in the synthesis of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which trans-4-[({[6-(benzyloxy)-1H-indol-1-yl]acetyl}amino)methyl]cyclohexanecarboxylic acid exerts its effects involves interactions with molecular targets such as enzymes and receptors. The indole moiety is known to interact with various biological targets, influencing pathways related to signal transduction and cellular responses . The cyclohexane ring and carboxylic acid group further contribute to the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Uniqueness: The presence of the indole moiety in trans-4-[({[6-(benzyloxy)-1H-indol-1-yl]acetyl}amino)methyl]cyclohexanecarboxylic acid distinguishes it from similar compounds, providing unique chemical and biological properties that can be leveraged in various applications.

Properties

Molecular Formula

C25H28N2O4

Molecular Weight

420.5 g/mol

IUPAC Name

4-[[[2-(6-phenylmethoxyindol-1-yl)acetyl]amino]methyl]cyclohexane-1-carboxylic acid

InChI

InChI=1S/C25H28N2O4/c28-24(26-15-18-6-8-21(9-7-18)25(29)30)16-27-13-12-20-10-11-22(14-23(20)27)31-17-19-4-2-1-3-5-19/h1-5,10-14,18,21H,6-9,15-17H2,(H,26,28)(H,29,30)

InChI Key

CNBFDPYIZNMYEZ-UHFFFAOYSA-N

Canonical SMILES

C1CC(CCC1CNC(=O)CN2C=CC3=C2C=C(C=C3)OCC4=CC=CC=C4)C(=O)O

Origin of Product

United States

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